![molecular formula C18H14N2O4S B2808225 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-methoxybenzamide CAS No. 397277-44-0](/img/structure/B2808225.png)
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-methoxybenzamide” is a complex organic molecule that contains several functional groups. These include a benzodioxole group, a thiazole group, and a methoxybenzamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzodioxole and thiazole groups are aromatic, meaning they have a ring structure with alternating single and double bonds .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The benzodioxole group might undergo electrophilic aromatic substitution, while the thiazole group might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups .Scientific Research Applications
Anticancer Activity
Compounds containing the 1,3-benzodioxol-5-yl moiety have shown potential in the field of cancer research . They have been evaluated for their antitumor activities against various cell lines, and some have shown potent growth inhibition properties .
Antioxidant Activity
These compounds have also been evaluated for their antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Therapeutic Potential
The 1,3-benzodioxol-5-yl moiety is a structural fragment of many natural and synthetic compounds exhibiting a broad spectrum of biological activity . Compounds containing this moiety have been reported to possess sedative, hypotensive, anticonvulsant, antibacterial, antitumor, spasmolytic, and other activities .
Use in Drug Synthesis
The 1,3-benzodioxol-5-yl moiety is an intermediate for the synthesis of various drugs . For example, it is used in the synthesis of drugs like oxolinic acid, cinoxacin, and miloxacin .
Use in Gemological Stimulant Detection
1,3-Benzodioxole is useful in gemological stimulant detection . This could potentially be an application of “N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-methoxybenzamide” as well.
Use in Perfume Industry
1,3-Benzodioxole is used as a precursor for perfumes . This suggests that “N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-methoxybenzamide” could potentially be used in the perfume industry.
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4S/c1-22-13-5-2-11(3-6-13)17(21)20-18-19-14(9-25-18)12-4-7-15-16(8-12)24-10-23-15/h2-9H,10H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBVWIODOOPKDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-methoxybenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.